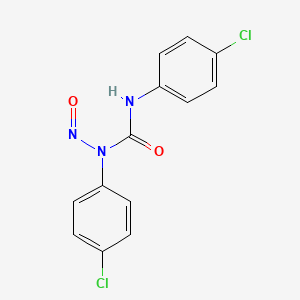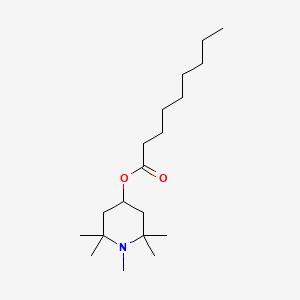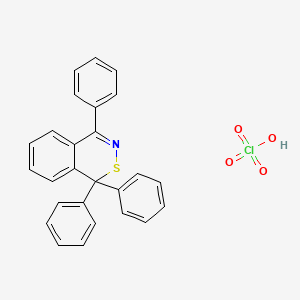![molecular formula C11H15NO B14404978 N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine CAS No. 87558-98-3](/img/structure/B14404978.png)
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4,5-trimethylphenyl group through an ethylidene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trimethylacetophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trimethylacetophenone} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or other nucleophilic species can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
- N-[1-(2,4,6-Trimethylphenyl)ethylidene]hydroxylamine
- 2,4,5-Trimethylacetophenone
- 2,4,5-Trimethylphenylhydrazine
Uniqueness
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity
属性
CAS 编号 |
87558-98-3 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
N-[1-(2,4,5-trimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)10(4)12-13/h5-6,13H,1-4H3 |
InChI 键 |
XNEUEYPCIKCEPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C(=NO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


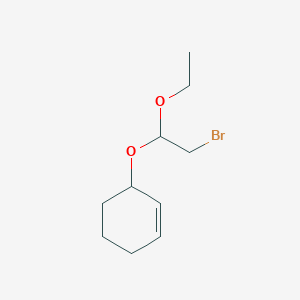
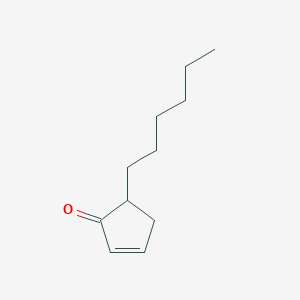
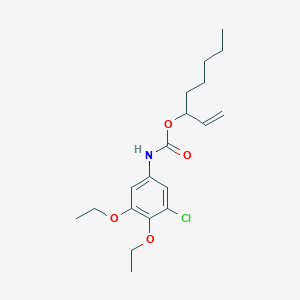
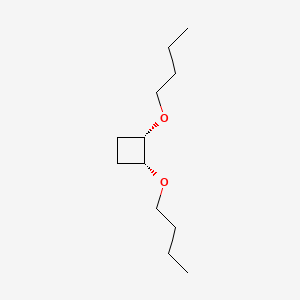
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
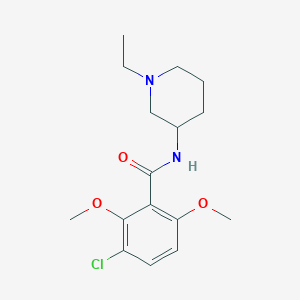
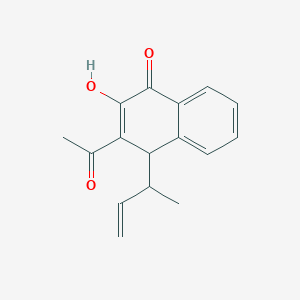
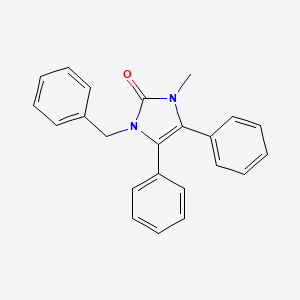
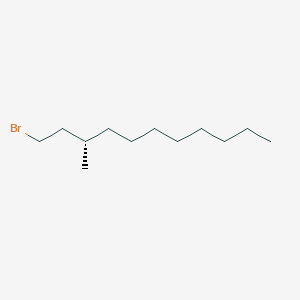
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
